molecular formula C36H39N5O10 B15294670 Nintedanib Demethyl-O-glucuronic Acid

Nintedanib Demethyl-O-glucuronic Acid

Cat. No.: B15294670
M. Wt: 701.7 g/mol
InChI Key: UVCRIJFWWJYQMK-RWRPUETGSA-N
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Description

Nintedanib Demethyl-O-glucuronic Acid (CAS: 1352789-50-4) is a primary metabolite of Nintedanib, a tyrosine kinase inhibitor approved for idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease (SSc-ILD) . The metabolite is formed via ester cleavage of the parent drug to yield BIBF 1202, followed by glucuronidation at the demethylated site, resulting in a 1-O-acylglucuronide conjugate . This metabolic pathway is distinctively independent of cytochrome P450 (CYP450) enzymes, reducing susceptibility to drug-drug interactions mediated by CYP3A4 inhibitors or inducers . Analytical standards for this compound are well-characterized using HPLC, MS, and HNMR, ensuring precise pharmacokinetic profiling .

Properties

Molecular Formula

C36H39N5O10

Molecular Weight

701.7 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H39N5O10/c1-39-14-16-41(17-15-39)19-26(42)40(2)23-11-9-22(10-12-23)37-28(20-6-4-3-5-7-20)27-24-13-8-21(18-25(24)38-33(27)46)35(49)51-36-31(45)29(43)30(44)32(50-36)34(47)48/h3-13,18,29-32,36,38,43-46H,14-17,19H2,1-2H3,(H,47,48)/t29-,30-,31+,32-,36+/m1/s1

InChI Key

UVCRIJFWWJYQMK-RWRPUETGSA-N

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@H](O6)C(=O)O)O)O)O)O

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

The preparation of Nintedanib Demethyl-O-glucuronic Acid involves several synthetic routes. One method includes the condensation reaction of 4-(R acetate-2-yl)-3-nitrobenzoate with trimethyl orthobenzoate to obtain (E)-4-[(2-methoxybenzylidene) R acetate-2-yl]-3-nitrobenzoate. This intermediate undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent to generate (Z)-4-{[2-(N-methyl-2-(4-methyl piperazine-1-yl) acetamido-aniline) benzylidene] R acetate-2-yl}-3-nitrobenzoate. Sequential reduction and cyclization reactions yield Nintedanib .

Chemical Reactions Analysis

Nintedanib Demethyl-O-glucuronic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Nintedanib Demethyl-O-glucuronic Acid is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference standard in pharmaceutical research and is used to study the pharmacokinetics and pharmacodynamics of Nintedanib. Additionally, it is employed in the development of new therapeutic agents and in the investigation of metabolic pathways .

Mechanism of Action

Nintedanib Demethyl-O-glucuronic Acid exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and angiogenesis. The compound binds intracellularly to receptors such as the fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR), blocking downstream signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metabolic Pathways

Compound Metabolic Pathway Key Enzymes Involved Excretion Route
Nintedanib Demethyl-O-glucuronic Acid Ester cleavage + glucuronidation UGTs (e.g., UGT1A1) Predominantly biliary
Nintedanib Carboxylic Acid (CAS: N478253) Hydrolysis of methyl ester Esterases Biliary/renal
Nintedanib Impurity 15 (CAS: 1027407-75-5) Structural isomerization Not reported Not characterized
Mycophenolic Acid Glucuronide Glucuronidation UGT1A8/UGT1A9 Renal

Key Insight : Unlike CYP450-dependent metabolites (e.g., Nilotinib N-oxide ), this compound’s UGT-mediated formation minimizes interactions with CYP inhibitors like ketoconazole .

Physicochemical Properties

Compound Molecular Weight Solubility Analytical Characterization
This compound ~600 g/mol* High (polar conjugate) HPLC, MS, HNMR
Nintedanib (Parent) 539.6 g/mol Low (lipophilic) HPLC, MS
Nintedanib Esylate (CAS: N478285) 647.1 g/mol Moderate (salt form) HPLC, MS

*Estimated based on glucuronic acid (194 g/mol) addition to BIBF 1202.

Key Insight : The glucuronic acid moiety enhances water solubility, facilitating biliary excretion, whereas the parent drug’s lipophilicity supports tissue penetration .

Research Findings and Clinical Relevance

  • Stability : this compound’s 1-O-acylglucuronide structure is prone to acyl migration, a common instability in glucuronides, necessitating strict storage conditions (e.g., 4°C) .
  • Drug-Drug Interactions : Unlike CYP3A4-dependent drugs (e.g., Nilotinib), Nintedanib’s glucuronidation pathway reduces interaction risks with CYP modulators, as shown in the SENSCIS-ON trial .
  • Excretion : Only 1% of Nintedanib is renally excreted, with the glucuronide primarily eliminated via feces, aligning with its high molecular weight and polarity .

Q & A

Basic Research Questions

Q. What metabolic pathways lead to the formation of Nintedanib Demethyl-O-glucuronic Acid, and what methodologies are used to characterize these processes?

  • Answer : Nintedanib undergoes hydrolytic ester cleavage to form the free acid metabolite (BIBF 1202), which is subsequently glucuronidated to produce this compound. This pathway is confirmed via in vitro and in vivo studies using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to track structural changes . Methodologies include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite profiling.
  • Radiolabeled tracer studies to quantify fecal excretion (primary route, >99% of drug-related material) .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

  • Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or MS is standard. For example:

  • HPLC conditions : C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), flow rate 1.0 mL/min.
  • Validation parameters : Linearity (1–500 ng/mL), precision (CV <15%), recovery (>85%) .
  • Structural confirmation : High-resolution MS (HRMS) and ¹H-NMR for definitive identification .

Q. How does hepatic function influence the pharmacokinetics (PK) of this compound, and how should this inform study design?

  • Answer : Hepatic impairment reduces esterase activity and glucuronidation capacity, leading to elevated metabolite exposure. Studies in patients with mild hepatic impairment require close monitoring (e.g., ALT/AST levels) and dose adjustments (e.g., reduce nintedanib dose by 100 mg twice daily). Avoid use in moderate/severe impairment. PK studies should stratify participants by Child-Pugh classification and include frequent plasma sampling .

Q. What are the key pharmacokinetic parameters of this compound?

  • Answer :

ParameterValueSource
Half-life (t₁/₂) 10–15 hours
Time to Cₘₐₓ (Tₘₐₓ) 2–4 hours post-dose
Dose proportionality Linear (50–450 mg/day)
Excretion route Feces (>99% as glucuronide)

Advanced Research Questions

Q. How can researchers address discrepancies in reported PK variability of this compound across populations?

  • Answer : Inter-patient variability (±30% AUC) arises from factors like smoking (induces CYP1A2) and body weight (<50 kg). Mitigation strategies:

  • Covariate-adjusted population PK modeling to isolate effects of weight, age, and smoking status.
  • Bayesian adaptive dosing trials to individualize regimens in underweight patients .

Q. What experimental designs are optimal for assessing drug-drug interactions (DDIs) involving this compound?

  • Answer : Focus on P-glycoprotein (P-gp) transporters, as nintedanib is a substrate. Recommended approaches:

  • Crossover studies with potent P-gp inhibitors (e.g., verapamil) or inducers (e.g., rifampin).
  • Dual-probe cocktail assays to simultaneously evaluate CYP3A4 and P-gp interactions.
  • In vitro bidirectional transport assays using Caco-2 cells .

Q. How can clinical trials evaluate the antifibrotic efficacy of this compound independent of its parent drug?

  • Answer :

  • Isolate metabolite activity : Use in vitro models (e.g., human lung fibroblasts) treated with purified metabolite to measure collagen synthesis (via hydroxyproline assay).
  • Pharmacodynamic biomarkers : Serum PDGF-BB or VEGF-A levels as surrogate endpoints in phase Ib trials .
  • Population PK/PD modeling to correlate metabolite exposure with forced vital capacity (FVC) changes .

Q. What statistical frameworks are suitable for resolving contradictions in survival data from pooled analyses of nintedanib trials?

  • Answer : Apply Weibull distribution models to time-to-event data (e.g., INPULSIS trials) to estimate hazard ratios while adjusting for covariates like baseline FVC. Sensitivity analyses using competing risks regression (e.g., Fine-Gray model) account for mortality unrelated to fibrosis .

Methodological Guidance

  • For PK studies : Use non-compartmental analysis (NCA) for initial exposure estimates, followed by nonlinear mixed-effects modeling (NONMEM) for population variability .
  • For metabolite quantification : Include isotopically labeled internal standards (e.g., deuterated this compound) to correct for matrix effects in MS assays .

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